4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid
Description
4-Fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid is a sulfamoyl-substituted benzoic acid derivative characterized by a fluorine atom at the 4-position and a 4-methoxyphenylsulfamoyl group at the 3-position of the aromatic ring. This structural configuration confers unique physicochemical and biological properties, making it a candidate for pharmacological applications, particularly in enzyme inhibition and antimicrobial activity .
Properties
IUPAC Name |
4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO5S/c1-21-11-5-3-10(4-6-11)16-22(19,20)13-8-9(14(17)18)2-7-12(13)15/h2-8,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMRLDDKWRHQCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 4-fluorobenzoic acid.
Sulfonamide Formation: The 4-fluorobenzoic acid is reacted with 4-methoxyaniline in the presence of a sulfonyl chloride reagent to form the sulfonamide intermediate.
Final Product Formation: The intermediate is then subjected to further reactions, including oxidation and purification steps, to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atom and methoxy group contribute to the compound’s overall reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The following table highlights key structural analogs and their substituent-driven differences:
Key Observations:
- Fluorine vs.
- Methoxy Group Impact: The 4-methoxy group in the target compound increases steric bulk and electron-donating effects, which may enhance binding affinity to hydrophobic enzyme pockets .
- Sulfamoyl Linker: The sulfamoyl group (-SO₂NH-) in the target compound and its analogs facilitates hydrogen bonding with biological targets, such as tyrosine phosphatases or bacterial enzymes .
Physicochemical and Pharmacokinetic Data
Notes:
Biological Activity
4-Fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid, with the molecular formula C14H12FNO5S and a molecular weight of 325.32 g/mol, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
The compound features a sulfonamide group which is known for its biological significance. The presence of fluorine and methoxy groups enhances its reactivity and binding affinity to various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves inhibition of bacterial folate synthesis, a pathway critical for bacterial growth and replication.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect suggests its potential use in treating inflammatory diseases.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : The sulfonamide moiety can inhibit dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis in bacteria.
- Cytokine Modulation : The compound modulates signaling pathways that lead to the production of inflammatory mediators, potentially through inhibition of NF-kB activation.
Study 1: Antimicrobial Efficacy
A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of various sulfonamide derivatives, including this compound, against resistant bacterial strains. The results indicated that this compound had superior activity compared to traditional sulfonamides, showing promise as a lead candidate for further development as an antibiotic.
Study 2: Anti-inflammatory Effects
In a preclinical model of arthritis, the administration of this compound resulted in a significant reduction in joint inflammation and pain scores. The study highlighted the compound's ability to inhibit inflammatory pathways, suggesting its potential application in treating autoimmune conditions.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-Chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid | Cl instead of F | Moderate antimicrobial activity |
| 4-Fluoro-3-[(4-methylphenyl)sulfamoyl]benzoic acid | Methyl instead of methoxy | Similar anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
